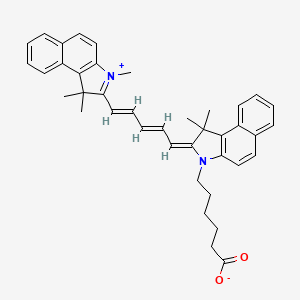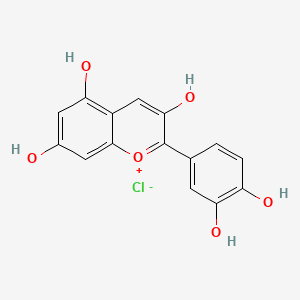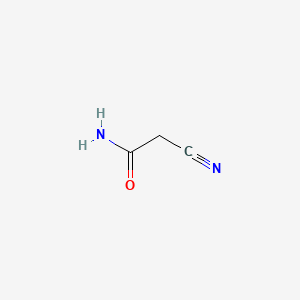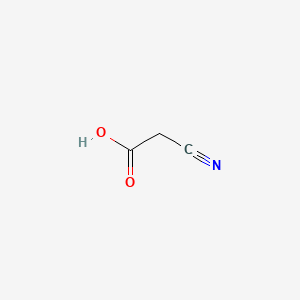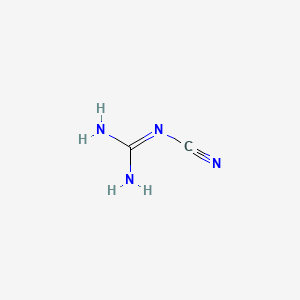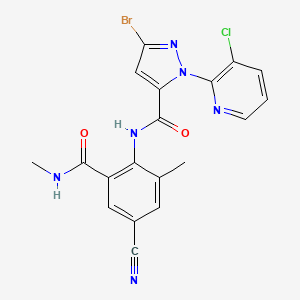
Cortison
Übersicht
Beschreibung
Cortison ist ein natürlich vorkommendes Pregnen-(21-Kohlenstoff)-Steroidhormon, das auch als pharmazeutisches Prodrug verwendet wird. Es ist ein Corticosteroid-Metabolit, der aus Cortisol durch das Enzym Corticosteroid-11-beta-Dehydrogenase-Isozym 2, insbesondere in den Nieren, umgewandelt wird . This compound ist bekannt für seine entzündungshemmenden Eigenschaften und wird zur Behandlung einer Vielzahl von Beschwerden eingesetzt, darunter rheumatoide Arthritis .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: this compound kann aus Diosgenin, einem Steroid-Sapogenin, durch eine Reihe chemischer Reaktionen synthetisiert werden. Der Prozess beinhaltet mikrobielle Transformationen und enzymatische Reaktionen, die Hydroxylierungs- und Dehydrierungsschritte umfassen . Der Ausgangsstoff Diosgenin wird mehreren chemischen Transformationen unterzogen, um this compound zu erzeugen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Verwendung von mikrobiellen Transformationen und enzymatischen Prozessen. Corynebacterium simplex wird häufig für den 1,2-Dehydrierungsschritt bei der Synthese von Corticosteroiden verwendet . Diese Kombination aus Chemie und Biotechnologie wurde im Laufe der Jahre entwickelt, um this compound effizient zu produzieren.
Wissenschaftliche Forschungsanwendungen
Cortisone has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, cortisone is used to treat inflammatory conditions, such as rheumatoid arthritis, and other endocrine disorders . In chemistry, cortisone is studied for its chemical properties and reactions. In biology, cortisone is used to understand the mechanisms of steroid hormones and their effects on the body. In industry, cortisone is produced for pharmaceutical use and is a key component in the production of other corticosteroids .
Wirkmechanismus
Target of Action
Cortisone, a naturally occurring corticosteroid metabolite, primarily targets the glucocorticoid receptors in the body . These receptors are found in almost all body cells but are most abundant in the liver . The binding of cortisone to these receptors plays a crucial role in the regulation of major body functions such as glycemic metabolism, immune system, and inflammation .
Mode of Action
Cortisone interacts with its targets through both genomic and non-genomic mechanisms . In the genomic mechanism, cortisone diffuses into the cell and binds to the glucocorticoid receptors in the cytoplasm. This binding triggers a conformational change in the receptor, allowing it to translocate into the nucleus where it regulates the transcription of genes involved in the inflammatory response . In the non-genomic mechanism, cortisone can bind to membrane receptors, inducing rapid neurotransmitter-like effects .
Biochemical Pathways
Cortisone affects several biochemical pathways. The first and rate-limiting step in steroidogenesis, the process by which cholesterol is converted to steroid hormones, involves the conversion of cholesterol to pregnenolone by the enzyme P450scc (CYP11A1). This step is subject to multiple regulatory mechanisms . Cortisone also influences the gluconeogenic pathway in the liver, affecting the expression of genes like PCK1 and G6PC .
Pharmacokinetics
The pharmacokinetics of cortisone involves its absorption, distribution, metabolism, and excretion (ADME). Cortisone can be administered as a prodrug, meaning it has to be converted by the body, specifically the liver, into cortisol after administration to be effective . It can be administered intravenously, orally, intra-articularly (into a joint), or transcutaneously . The rate and extent to which cortisone enters the systemic circulation and thereby gains access to the site of action is referred to as its bioavailability .
Result of Action
The molecular and cellular effects of cortisone’s action are diverse. Cortisone suppresses various elements of the immune system, thus reducing inflammation and attendant pain and swelling . It also modulates major neurotransmitter systems, promotes the viability of neurons, plays an important role in myelination, and influences cognitive processes . Moreover, cortisone increases the availability of all fuel substrates by mobilizing glucose, free fatty acids, and amino acids from endogenous stores .
Action Environment
The action, efficacy, and stability of cortisone can be influenced by various environmental factors. For instance, the conversion of cortisol to the inactive metabolite cortisone is particularly prominent in the kidneys . Additionally, the effectiveness of cortisone can be affected by interactions with other drugs . Therefore, the environment in which cortisone operates, including the presence of other medications and the specific organ systems involved, plays a significant role in its action.
Biochemische Analyse
Biochemical Properties
Cortisone interacts with various enzymes, proteins, and other biomolecules. This conversion involves the enzyme 11-beta-dehydrogenase isozyme 2 . Cortisone also has a role in the regulation of our response to stress, via activation of the hypothalamic–pituitary–adrenal axis .
Cellular Effects
Cortisone has significant effects on various types of cells and cellular processes. It suppresses various elements of the immune system, thus reducing inflammation and attendant pain and swelling . Cortisone prompts cells to release sugar (glucose) into your blood to provide fuel for your brain and muscles so they can continue dealing with the stressful situation .
Molecular Mechanism
Cortisone exerts its effects at the molecular level through various mechanisms. Cortisol is converted by the action of the enzyme corticosteroid 11-beta-dehydrogenase isozyme 2 into the inactive metabolite cortisone, particularly in the kidneys . This is done by oxidizing the alcohol group at carbon 11. Cortisone is then converted back to the active steroid cortisol by stereospecific hydrogenation at carbon 11 by the enzyme 11β-Hydroxysteroid dehydrogenase type 1, particularly in the liver .
Temporal Effects in Laboratory Settings
The effects of cortisone can change over time in laboratory settings. Chronic systemic glucocorticoid treatment is accompanied by several common, serious and dose-dependent adverse effects, such as polyuria, polydipsia, alopecia, muscle weakness, panting, lethargy and obesity . These effects are of greater concern to pet owners than to the animals themselves .
Dosage Effects in Animal Models
The effects of cortisone vary with different dosages in animal models. For example, an injection of corticosterone increased vigilance behavior within two minutes in a study . Chronic systemic glucocorticoid treatment is accompanied by several common, serious and dose-dependent adverse effects .
Metabolic Pathways
Cortisone is involved in several metabolic pathways. It is one of several end-products of a process called steroidogenesis, which starts with the synthesis of cholesterol and proceeds through a series of modifications in the adrenal gland to become any one of many steroid hormones .
Transport and Distribution
Cortisone is transported and distributed within cells and tissues. It is converted in the liver to the active metabolite hydrocortisone . The steroidogenic acute regulatory protein (StAR), and translocator protein (TSPO), in a complex with various proteins including VDAC and ATAD3A, are involved in the transport of cholesterol to the inner membrane of the mitochondria .
Subcellular Localization
Cortisone has specific subcellular localizations that affect its activity or function. SUMOylation of 11β-HSD2 at residue K266 modulates cortisol-mediated mineralocorticoid receptor nuclear translocation independently of effects on transactivation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cortisone can be synthesized from diosgenin, a steroid sapogenin, through a series of chemical reactions. The process involves microbial transformation and enzymatic reactions, which include hydroxylation and dehydrogenation steps . The starting material, diosgenin, undergoes several chemical transformations to produce cortisone.
Industrial Production Methods: Industrial production of cortisone involves the use of microbial transformation and enzymatic processes. Corynebacterium simplex is commonly used for the 1,2-dehydrogenation step in the synthesis of corticosteroids . This combination of chemistry and biotechnology has been developed over the years to produce cortisone efficiently.
Analyse Chemischer Reaktionen
Reaktionstypen: Cortison durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine der Schlüsselreaktionen ist die Oxidation von Cortisol zu this compound durch das Enzym Corticosteroid-11-beta-Dehydrogenase-Isozym 2 .
Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien bei der Synthese und Transformation von this compound sind mikrobielle Enzyme, Oxidationsmittel und Reduktionsmittel. Die Bedingungen für diese Reaktionen umfassen typischerweise spezifische pH-Werte, Temperaturen und das Vorhandensein von Kofaktoren für enzymatische Reaktionen .
Haupterzeugnisse: Das Haupterzeugnis der Oxidation von Cortisol ist this compound. Darüber hinaus kann this compound durch Reduktionsreaktionen in andere Corticosteroide, wie Hydrothis compound, umgewandelt werden .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen in Chemie, Biologie, Medizin und Industrie. In der Medizin wird this compound zur Behandlung von Entzündungen, wie rheumatoider Arthritis, und anderen endokrinen Erkrankungen eingesetzt . In der Chemie wird this compound wegen seiner chemischen Eigenschaften und Reaktionen untersucht. In der Biologie wird this compound verwendet, um die Mechanismen von Steroidhormonen und deren Auswirkungen auf den Körper zu verstehen. In der Industrie wird this compound für pharmazeutische Zwecke hergestellt und ist ein wichtiger Bestandteil bei der Herstellung anderer Corticosteroide .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es in der Leber in Cortisol umgewandelt wird. Cortisol bindet dann an Glucocorticoid-Rezeptoren, was zu Veränderungen der Genexpression führt, die Entzündungen reduzieren und die Immunantwort unterdrücken . Die molekularen Ziele von this compound umfassen verschiedene Enzyme und Rezeptoren, die an der Entzündungsreaktion beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
Cortison ähnelt anderen Corticosteroiden, wie Hydrothis compound, Prednison und Dexamethason. This compound ist einzigartig in seiner spezifischen Umwandlung aus Cortisol und seiner relativ milden Aktivität im Vergleich zu stärkeren Corticosteroiden . Hydrothis compound ist beispielsweise potenter und hat eine stärkere entzündungshemmende Wirkung . Prednison und Dexamethason sind ebenfalls potenter und haben im Vergleich zu this compound eine längere Wirkdauer .
Liste ähnlicher Verbindungen:- Hydrothis compound
- Prednison
- Dexamethason
- Betamethason
- Methylprednisolon
Eigenschaften
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYSYFVPBJMHGN-ZPOLXVRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022857 | |
| Record name | Cortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cortisone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.28 mg/mL at 25 °C | |
| Record name | Cortisone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53-06-5 | |
| Record name | Cortisone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortisone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cortisone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14681 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cortisone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cortisone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORTISONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V27W9254FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cortisone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222 °C | |
| Record name | Cortisone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



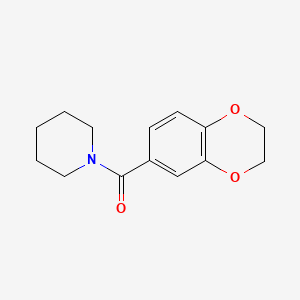
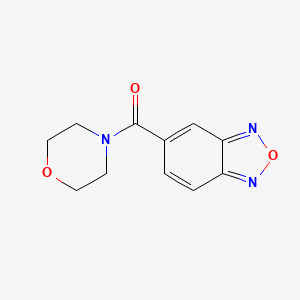
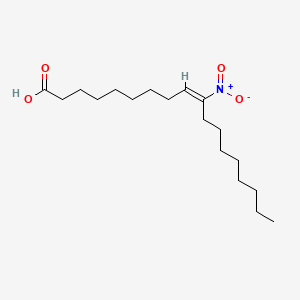
![N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide](/img/structure/B1669369.png)
![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)
